3-Bromo-1-(dimethylsulfamoyl)pyrazole
Description
3-Bromo-1-(dimethylsulfamoyl)pyrazole is a brominated pyrazole derivative functionalized with a dimethylsulfamoyl group. Pyrazole derivatives are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and material sciences due to their versatile reactivity and biological activity . The bromine atom at the 3-position and the electron-withdrawing dimethylsulfamoyl group at the 1-position likely influence its chemical behavior, including ozone reactivity, stability, and transformation pathways.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-dimethylpyrazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-5(6)7-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBWMCRVFDXECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610493 | |
| Record name | 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401462-74-6 | |
| Record name | 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Pyrazole (C₃H₄N₂): The parent compound lacks substituents, making it a baseline for comparing reactivity. Its ozone reaction rate at pH 7 is relatively low (kapp = 56 M⁻¹ s⁻¹) compared to pyrrole (kapp = 1.4 × 10⁶ M⁻¹ s⁻¹) and imidazole (kapp = 2.3 × 10⁵ M⁻¹ s⁻¹) .
- 5-Bromo-1,3-dimethyl-1H-pyrazole (C₅H₇BrN₂): Bromination at the 5-position and methylation at the 1- and 3-positions enhance steric hindrance and alter electronic properties.
- No reactivity data are reported .
- 3-Bromo-1-(dimethylsulfamoyl)pyrazole: The dimethylsulfamoyl group (electron-withdrawing) and bromine (electron-withdrawing via inductive effects) likely further reduce electron density at the pyrazole ring, decreasing ozone reactivity compared to unsubstituted pyrazole.
Ozone Reactivity and Transformation Pathways
| Compound | kapp (M⁻¹ s⁻¹, pH 7) | Ozone:Compound Stoichiometry | Major Products |
|---|---|---|---|
| Pyrazole | 56 | 4.6 : 1 | Formate (126%), Glyoxal (34%) |
| Pyrrole | 1.4 × 10⁶ | ~1 : 1 | Maleimide (34%), Formamide (14%) |
| Imidazole | 2.3 × 10⁵ | ~1 : 1 | Cyanate, Formamide, Formate |
| This compound | Inferred lower than pyrazole | Likely higher due to reactive intermediates | Unknown (potential sulfonamide derivatives) |
Key Observations:
Reactivity Trends: Pyrazole’s lower ozone reactivity compared to pyrrole and imidazole is attributed to its reduced aromaticity and electron density. Substitutions like bromine and sulfonamide groups in this compound may further decrease reactivity, though experimental validation is needed .
Ozone Consumption: Pyrazole requires ~5 molar equivalents of ozone for complete abatement due to reactive intermediates (e.g., hydroxypyrazoles) that consume additional ozone . Similar over-stoichiometric ozone demand is expected for this compound.
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